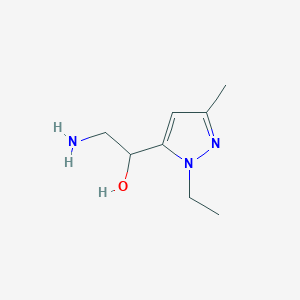![molecular formula C20H12F3N3O B2770594 2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 866149-78-2](/img/structure/B2770594.png)
2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethyl groups within other molecules . The introduction of trifluoromethyl groups is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study detailed the synthesis of various heterocyclic compounds, including pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines, utilizing a base compound similar to "2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone". These compounds were characterized by elemental analysis, spectral data, and alternative synthetic routes when possible, highlighting their potential in creating diverse chemical structures for further applications (Abdelhamid et al., 2012).
- Research on novel fluorescent triazoles synthesized from aniline and substituted naphthalen-2-amine showed their photophysical properties, including absorption in the ultraviolet region and emission in the blue region. These properties, evaluated in different solvents, indicate the potential use of such compounds in fluorescent materials and optical applications (Padalkar et al., 2015).
Photophysical and Photochemical Applications
- The photophysical properties of synthesized triazoles were investigated, revealing their fluorescence in blue and green regions, which suggests their application in creating new materials for optical devices and sensors. Theoretical data obtained by DFT and TD-DFT computations correlated well with experimental results, underscoring the relevance of computational methods in predicting properties of new compounds (Padalkar et al., 2015).
- A study on indolo[6,7-g]indoles, a new heteroaromatic system obtained from the photolysis of 1-(1-naphthyl)-1H-1,2,3-triazoles, highlighted the potential of photochemical reactions in generating novel compounds with unique structural and possibly functional attributes (Nagawa et al., 1989).
Liquid Crystal and Electrochemical Properties
- Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives were synthesized and characterized, showing liquid crystal behaviors and electrochemical properties. The study suggests potential applications in designing new materials for electronic and display technologies (Zhao et al., 2013).
Potential Anticancer Applications
- The synthesis of diaryl and triaryl hydrazone derivatives, including compounds with structural similarities to "this compound", was explored for their potential as estrogen receptor modulators and anticancer agents. These studies indicate the importance of chemical synthesis in developing new therapeutic agents (Pandey et al., 2002).
Propriétés
IUPAC Name |
naphthalen-2-yl-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O/c21-20(22,23)16-7-9-17(10-8-16)26-12-18(24-25-26)19(27)15-6-5-13-3-1-2-4-14(13)11-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSRRMFPCRUGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2770514.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one](/img/structure/B2770518.png)
![Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate](/img/structure/B2770519.png)
![N-(4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2770523.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2770525.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2770527.png)


![2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2770531.png)

